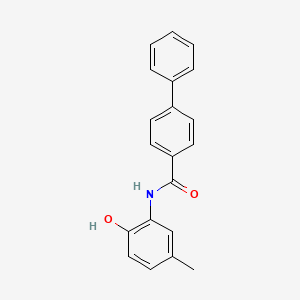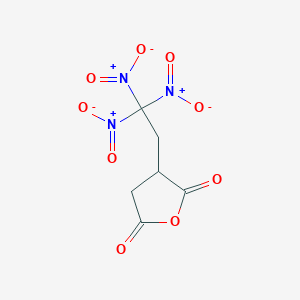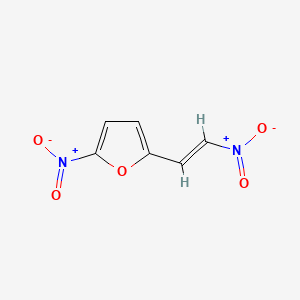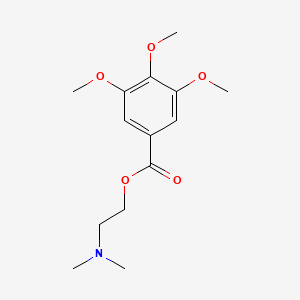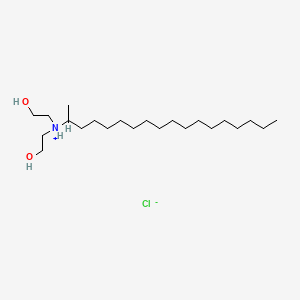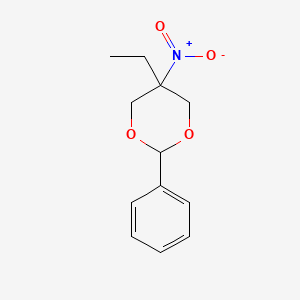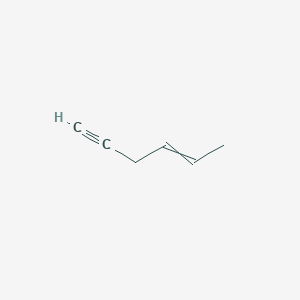![molecular formula C15H7NO3 B14160679 Anthra[1,2-c]isoxazole-6,11-dione CAS No. 36139-44-3](/img/structure/B14160679.png)
Anthra[1,2-c]isoxazole-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthra[1,2-c]isoxazole-6,11-dione is a heterocyclic compound that features an isoxazole ring fused to an anthraquinone structure
準備方法
Synthetic Routes and Reaction Conditions
Anthra[1,2-c]isoxazole-6,11-dione can be synthesized through various methods. One common approach involves the reaction of anthraquinone with hydroxylamine to form the isoxazole ring. The reaction typically requires an acidic or basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
Anthra[1,2-c]isoxazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkylamines. Reaction conditions typically involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkylamines can lead to the formation of alkylamino derivatives of this compound .
科学的研究の応用
Anthra[1,2-c]isoxazole-6,11-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of anthra[1,2-c]isoxazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
類似化合物との比較
Similar Compounds
Anthra[1,2-c][1,3]diazole-6,11-dione: Similar in structure but contains a diazole ring instead of an isoxazole ring.
Anthra[1,2-c][1,2,5]oxadiazole-6,11-dione: Features an oxadiazole ring and exhibits different chemical properties.
Uniqueness
Anthra[1,2-c]isoxazole-6,11-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
36139-44-3 |
|---|---|
分子式 |
C15H7NO3 |
分子量 |
249.22 g/mol |
IUPAC名 |
naphtho[2,3-g][2,1]benzoxazole-6,11-dione |
InChI |
InChI=1S/C15H7NO3/c17-14-9-3-1-2-4-10(9)15(18)12-11(14)6-5-8-7-19-16-13(8)12/h1-7H |
InChIキー |
IRIKYSAFFJRSMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NOC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)
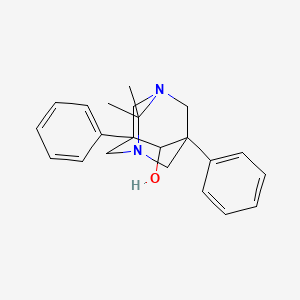
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
